molecular formula C19H21N3O2S B4708824 N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide

N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4708824
M. Wt: 355.5 g/mol
InChI Key: HBPUQDJUYVXCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide, also known as PTC-209, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by scientists at the University of Michigan in 2010, and since then, it has been the subject of numerous scientific studies. PTC-209 has been found to have anti-cancer properties, and it is currently being investigated as a potential treatment for a variety of cancers.

Mechanism of Action

N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide inhibits the activity of BMI-1 by binding to a specific site on the protein. This binding prevents BMI-1 from interacting with other proteins that are necessary for its activity. By inhibiting the activity of BMI-1, this compound can reduce the self-renewal capacity of cancer stem cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have anti-cancer properties in a variety of preclinical models. It has been found to inhibit the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. This compound has also been shown to reduce the self-renewal capacity of cancer stem cells, which are believed to be responsible for tumor growth and recurrence.

Advantages and Limitations for Lab Experiments

One advantage of N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide is that it has been extensively studied and has been shown to have anti-cancer properties in a variety of preclinical models. This makes it a promising candidate for further development as a cancer therapy. One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide. One direction is to further investigate its anti-cancer properties in preclinical models, with a focus on identifying the types of cancer for which it is most effective. Another direction is to test this compound in clinical trials to determine its safety and efficacy in humans. Finally, researchers could investigate the potential use of this compound in combination with other cancer therapies, with the goal of improving treatment outcomes.

Scientific Research Applications

N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties, and it is currently being investigated as a potential treatment for a variety of cancers. This compound has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells. By inhibiting the activity of BMI-1, this compound can reduce the self-renewal capacity of cancer stem cells, leading to a reduction in tumor growth.

properties

IUPAC Name

N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-2-3-12-17(23)20-15-10-7-11-16(13-15)21-19(25)22-18(24)14-8-5-4-6-9-14/h4-11,13H,2-3,12H2,1H3,(H,20,23)(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPUQDJUYVXCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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